molecular formula H3O3Si B14721817 CID 10885939

CID 10885939

Cat. No.: B14721817
M. Wt: 79.107 g/mol
InChI Key: LHJROESDWMXAKD-UHFFFAOYSA-N
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Description

CID 10885939 is a complex organic compound with structural features characteristic of epoxide-containing chaetogobosin derivatives. Based on HRESIMS and NMR analyses, this compound likely has a molecular formula approximating C₃₁H₃₄N₂O₈ (16 unsaturations) and exhibits key structural motifs, including an indole-derived moiety, a bicyclic core with an epoxide group, and a nitro substituent at C-1′ (). The absolute configuration of its stereocenters, such as (5R, 6S), is determined via ECD spectral comparisons and NOESY correlations .

Properties

Molecular Formula

H3O3Si

Molecular Weight

79.107 g/mol

InChI

InChI=1S/H3O3Si/c1-4(2)3/h1-3H

InChI Key

LHJROESDWMXAKD-UHFFFAOYSA-N

Canonical SMILES

O[Si](O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 10885939 involves specific synthetic routes and reaction conditions. Detailed methods for synthesizing this compound can be found in various patents and scientific literature. For instance, one method involves the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve the desired chemical transformation .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, batch processing, and the use of advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: CID 10885939 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformation .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical and physical properties .

Scientific Research Applications

CID 10885939 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of CID 10885939 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Comparisons

Compound Molecular Formula Key Structural Features NMR Shifts (δC, ppm) Biological/Physical Properties Source
CID 10885939 C₃₁H₃₄N₂O₈ Epoxide (C-5/C-6), nitro group (C-1′) C-5: 63.0; C-6: 65.1 High GI absorption; LogP ~2.15 (estimated)
Chaetogobosin Vb (3) C₃₁H₃₆N₂O₇ Double bond (C-5/C-6), no nitro group C-5: 130.2; C-6: 128.4 Moderate solubility (0.24 mg/ml)
Compound 4 C₃₁H₃₄N₂O₈ Epoxide (C-5/C-6), same framework as 3 C-5: 63.0; C-6: 65.1 Similar LogP to this compound
Compound 5 C₃₁H₃₄N₂O₈ Carbonyl at C-3′, nitro group (C-1′) C-3′: 200.3; C-1′: 148.5 Enhanced reactivity due to carbonyl
Lochmolin C (3) C₁₅H₂₄O₃ Trisubstituted double bond, hydroxyl at C-4 C-4: 82.2; C-10: 83.0 High BBB permeability (~LogKp -6.21)

Epoxide vs. Double Bond Systems

This compound and compound 4 share an epoxide group at C-5/C-6, distinct from chaetogobosin Vb (compound 3), which retains a double bond at this position.

Nitro and Carbonyl Functionalization

The nitro group at C-1′ in this compound and compound 5 differentiates them from other chaetogobosins. This substituent increases electrophilicity, as evidenced by HMBC correlations from H-4′ to C-3′ (δC 200.3) in compound 5 . Such modifications may influence binding affinity in biological systems, though explicit activity data are unavailable.

Cross-Family Comparisons: Lochmolin C

Its C-4 hydroxyl (δC 82.2) and C-10 hydroperoxide (δC 83.0) contrast with this compound’s epoxide, highlighting divergent strategies for modulating polarity and reactivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted ADME Properties

Property This compound Chaetogobosin Vb (3) Lochmolin C (3)
LogP (XLOGP3) 2.15 1.64 0.78
Water Solubility (ESOL) -2.99 (moderate) -3.15 (low) -1.87 (high)
GI Absorption High Moderate Low
BBB Permeability Yes No Yes

This compound exhibits higher lipophilicity (LogP 2.15) compared to Lochmolin C (LogP 0.78), favoring membrane permeability but reducing aqueous solubility.

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